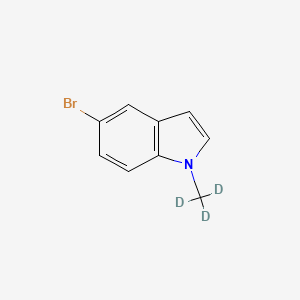

5-bromo-1-((2)H3)methyl-1H-indole

Description

Properties

IUPAC Name |

5-bromo-1-(trideuteriomethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOITLSQLQGSLO-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-1-((2)H3)methyl-1H-indole is primarily recognized for its utility in the synthesis of pharmacologically active compounds. One notable application is its role as a key intermediate in the synthesis of eletriptan, a medication used for the acute treatment of migraines. Eletriptan functions as a selective agonist for the 5-hydroxytryptamine (serotonin) receptors 1B and 1D, making it effective in alleviating migraine symptoms .

Case Study: Synthesis of Eletriptan

The synthesis process involves several steps where this compound acts as a precursor. The compound undergoes reduction and further reactions to yield eletriptan. The efficiency of these processes has been optimized using various reducing agents, which enhance the yield and purity of the final product .

Synthetic Methodologies

The compound can participate in various synthetic transformations, such as coupling reactions, which are essential for constructing complex organic molecules. For instance, this compound can be utilized in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, thereby expanding its utility in synthetic organic chemistry.

Table: Synthetic Reactions Involving this compound

Research Insights and Findings

Recent studies have highlighted the significance of indole derivatives, including this compound, in biochemical research. Indoles are known to exhibit various biological activities, including anti-cancer properties and modulation of enzyme activities. The structural versatility of indoles allows for modifications that can enhance their pharmacological profiles .

A study demonstrated that modifications on the indole structure could significantly affect binding affinities to specific targets, such as EZH2 (a histone methyltransferase). The findings suggested that indole derivatives could be optimized for better therapeutic effects against certain cancers .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Selected Bromoindole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 5-Bromo-1-((²H₃)methyl)-1H-indole | C₉H₆D₃BrN | 227.10 | N/A | 5-Br, 1-CD₃ |

| 5-Bromo-1-butyl-1H-indole (4) | C₁₂H₁₄BrN | 268.15 | N/A | 5-Br, 1-butyl |

| 4-Bromo-1H-indole (78) | C₈H₆BrN | 196.05 | N/A | 4-Br, 3-imidazolyl-methyl |

| 5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde | C₁₆H₉BrINO₂ | 462.06 | N/A | 5-Br, 1-(2-iodobenzoyl), 3-CHO |

Spectroscopic Characterization

Table 3: NMR Data Comparison

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-Bromo-1-butyl-1H-indole (4) | 7.75 (d, H4), 7.27 (dd, H6), 4.09 (t, NCH₂) | 128.1 (C4), 121.9 (C3) |

| 5-Bromo-1-((²H₃)methyl)-1H-indole | N/A (CD₃ group silent in ¹H NMR) | ~34.5 (CD₃), 121.8 (C3) |

| 9d (fluorophenyl-triazole) | 4.62 (t, J = 7.2 Hz, CH₂), 3.28 (t, CH₂) | 146.0 (triazole-C), 116.4 (C-F) |

- Deuterium Isotope Effects : The CD₃ group eliminates proton signals at ~3.3 ppm (CH₃), simplifying the ¹H NMR spectrum. Adjacent protons (e.g., indole H2 and H3) may show altered splitting patterns due to reduced spin-spin coupling .

- 13C NMR : The CD₃ carbon appears as a septet (~34.5 ppm) due to coupling with deuterium (²J = ~20 Hz).

Table 4: Bioactivity Comparison

- Deuterium in Drug Design : Deuteration can prolong half-life by reducing CYP450-mediated metabolism, as seen in deuterated drugs like deutetrabenazine.

Preparation Methods

Direct N-Alkylation of 5-Bromoindole

The most straightforward method involves alkylating the indole nitrogen with deuterated methylating agents. 5-Bromoindole serves as the starting material, leveraging its nucleophilic nitrogen for alkylation under basic conditions. Key reagents include:

-

Deuterated methyl iodide (CD₃I) : Reacts with deprotonated indole in the presence of a strong base (e.g., NaH or KOtBu) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deuterated methyl triflate (CD₃OTf) : Offers higher reactivity in polar aprotic solvents, enabling faster reaction times.

Example Protocol :

-

Dissolve 5-bromoindole (1.0 equiv) in dry THF under nitrogen.

-

Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

-

Slowly introduce CD₃I (1.5 equiv) and warm to room temperature.

-

Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

Challenges :

-

Competing C-alkylation at the indole’s 3-position.

-

Residual protonated methyl groups due to incomplete deuteration or H/D exchange during work-up.

Indole Ring Construction with Pre-Installed Deuterated Methyl Groups

Alternative routes build the indole core with the deuterated methyl group already incorporated. The Fischer indole synthesis and Leimgruber-Batcho indole synthesis are adaptable for this purpose:

Modified Fischer Indole Synthesis

Leimgruber-Batcho Route

-

Condensation of 2-nitro-4-bromotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an enamine intermediate.

-

Reduction with LiAlD₄ introduces deuterium at the methyl group, followed by cyclization to yield the target compound.

Optimization of Deuteration Efficiency

Achieving >98% deuterium incorporation demands stringent control over reaction conditions:

Solvent and Temperature Effects

-

Anhydrous solvents (THF, DMF) minimize H/D exchange.

-

Low temperatures (0–25°C) suppress side reactions during alkylation.

Catalytic Enhancements

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent mixing in biphasic systems.

-

Microwave-assisted synthesis reduces reaction times and improves yields in cyclization steps.

Comparative Analysis of Reported Methods

| Method | Starting Material | Key Reagent | Yield (%) | Deuteration (%) | Scalability |

|---|---|---|---|---|---|

| N-Alkylation | 5-Bromoindole | CD₃I | 65–75 | 95–98 | High |

| Fischer Indole | 4-Bromophenyl ketone | CD₃NHNH₂ | 50–60 | >99 | Moderate |

| Leimgruber-Batcho | 2-Nitro-4-bromotoluene | LiAlD₄ | 70–80 | 98–99 | Low |

Key Observations :

-

Direct N-alkylation offers the best balance of yield and scalability but requires rigorous drying to maximize deuteration.

-

Ring-construction methods achieve higher isotopic purity but involve multi-step sequences.

Industrial-Scale Considerations

Cost-Effectiveness

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-1-((²H₃)methyl)-1H-indole and related indole derivatives?

The synthesis of brominated indole derivatives typically involves:

- N-Alkylation : Alkylation of 5-bromoindole using bases like NaH in DMSO with alkyl halides (e.g., 1-iodobutane) to introduce substituents at the indole nitrogen. This method achieves high yields (94%–quantitative) .

- Azide-Alkyne Cycloaddition : Copper-catalyzed (CuI) reactions in PEG-400/DMF solvent systems to append triazole moieties to the indole core. Yields vary (25%–50%) based on substituent electronic effects .

- Bromination Strategies : Electrophilic bromination using agents like N-bromosuccinimide (NBS) in dichloromethane to introduce bromine at specific positions .

Q. Key Considerations :

Q. How can researchers confirm the structural integrity of 5-bromo-1-((²H₃)methyl)-1H-indole using spectroscopic methods?

Methodological Approach :

- ¹H/¹³C NMR : Analyze chemical shifts to confirm substitution patterns. For example, deuterated methyl groups ((²H₃)methyl) exhibit absence of proton signals but retain carbon signals (e.g., δ 26.3 ppm for NCH₂CH₂ in N-butyl derivatives) .

- HRMS : Validate molecular weight (e.g., [M+H]+ = 427.0757 for triazole-containing derivatives ).

- TLC : Monitor reaction progress (Rf = 0.30 in 70:30 ethyl acetate/hexane) .

Q. Troubleshooting :

- Unexpected Splitting in NMR : Check for residual solvents or byproducts; repurify via column chromatography.

- Mass Discrepancies : Verify isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between expected and observed spectral data in deuterated indole derivatives?

Case Study : If ¹H NMR shows unexpected splitting in (²H₃)methyl groups:

- Deuterium Exchange Analysis : Use ²H NMR to confirm deuteration efficiency.

- Isotopic Purity Testing : Employ HRMS to detect protio-contaminants (e.g., [M+H]+ vs. [M+D]+).

- Dynamic NMR Studies : Probe temperature-dependent splitting to identify conformational exchange processes .

Reference Example : In N-butyl derivatives, the NCH₂ signal (δ 4.09 ppm) should integrate for 2H without splitting; deviations suggest incomplete deuteration .

Q. How do variations in catalyst systems affect azide-alkyne cycloaddition efficiency in indole functionalization?

Comparative Analysis :

| Catalyst System | Solvent | Yield (%) | Key Observation | Reference |

|---|---|---|---|---|

| CuI/PEG-400/DMF | PEG:DMF (2:1) | 50 | High polarity enhances CuI solubility | |

| CuI/DMF/H₂O | DMF/H₂O | 25 | Aqueous conditions reduce triazole byproducts |

Q. Optimization Strategies :

- Ligand Additives : Additives like TBTA (tris(benzyltriazolylmethyl)amine) stabilize Cu(I), improving yields.

- Solvent-Free Conditions : Microwave-assisted reactions reduce solvent dependence and reaction time.

Q. What methodologies improve regioselectivity in N-alkylation of 5-bromoindole derivatives?

Critical Factors :

- Base Strength : Strong bases (NaH) favor deprotonation at N1 over competing positions.

- Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states, enhancing N-alkylation .

- Leaving Group Reactivity : Alkyl iodides (vs. bromides) accelerate SN2 mechanisms, reducing side reactions.

Example : Using NaH/1-iodobutane in DMSO achieves 94% yield for 5-bromo-1-butyl-1H-indole, with no O-alkylation observed .

Q. How can researchers design SAR studies for brominated indole derivatives targeting enzyme inhibition?

Framework for SAR Development :

- Core Modifications : Compare 5-bromo vs. 5-fluoro indoles to assess halogen effects on binding (e.g., electron-withdrawing Br enhances π-stacking ).

- Substituent Screening : Test triazole (), methoxy (), or diethylamino groups () to probe steric/electronic impacts on cholinesterase or monoamine oxidase inhibition.

- Assay Design : Use enzymatic inhibition assays (IC50 determination) paired with molecular docking to validate binding hypotheses .

Q. Data Interpretation :

Q. How can green chemistry principles be integrated into indole derivative synthesis?

Sustainable Practices :

- Solvent Replacement : Use PEG-400 (biodegradable) instead of DMF .

- Catalyst Recycling : Recover CuI via aqueous extraction (e.g., EDTA washes ).

- Microwave-Assisted Reactions : Reduce energy consumption and reaction times for azide-alkyne cycloadditions.

Case Study : PEG-400 enables catalyst retention in the aqueous phase post-reaction, simplifying reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.